molecular formula C5H11ClN2OS B13615594 N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B13615594
M. Wt: 182.67 g/mol
InChI Key: IZZAOHXDDJIUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound of interest in medicinal chemistry research. It features the 1,3-thiazolidine-4-carboxamide core structure, a scaffold recognized for its diverse biological potential . While specific biological data for this exact compound is limited in the public domain, closely related analogues, such as N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride, are available for research and development purposes . The broader class of 1,3-thiazolidin-4-one derivatives has been extensively studied and reported in scientific literature for a range of pharmacological activities. These activities include antioxidant and antimicrobial effects, making this heterocyclic system a valuable template for developing new therapeutic agents . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. The product is supplied with a purity of ≥95% . This product is intended for Research and Further Manufacturing use only, and is not for direct human use.

Properties

Molecular Formula

C5H11ClN2OS

Molecular Weight

182.67 g/mol

IUPAC Name

N-methyl-1,3-thiazolidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C5H10N2OS.ClH/c1-6-5(8)4-2-9-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H

InChI Key

IZZAOHXDDJIUOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CSCN1.Cl

Origin of Product

United States

Preparation Methods

Acylation of 1,3-Thiazolidine-4-carboxylic Acid

A patented process describes a one-step synthesis to obtain mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acid derivatives by reacting 1,3-thiazolidin-4-carboxylic acid with carboxylic acid derivatives such as acid anhydrides or acyl halides in polar solvents like ethanol.

  • Reaction Conditions:

    • Temperature: 20°C to 120°C, preferably 40°C to 85°C.
    • Solvent: Ethanol.
    • Acylating agent: Acetic anhydride.
    • Reaction time: Approximately 16 hours under reflux.
    • Stirring: Continuous at 200 rpm.
  • Outcome:

    • Formation of a mixture containing N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.
    • High purity suitable for industrial applications.
    • Solid recovered by vacuum filtration and drying.
  • Example Data:

Parameter Value
1,3-Thiazolidin-4-carboxylic acid 10.3 g
Acetic anhydride 4 mL
Ethanol 12 mL
Reaction temperature Reflux (~78°C)
Reaction time 16 h
Yield Approx. 6.1 g of product mixture
Purity Confirmed by chromatogram and mass spectrometry

This method is advantageous due to lower energy consumption and environmentally friendly solvents.

Esterification and Hydrochloride Salt Formation

A method employing L-cysteine hydrochloride and formaldehyde as starting materials involves condensation to form thiazolidine-4-carboxylic acid, followed by esterification with methanol under dry hydrogen chloride gas to form methyl thiazolidine-4-carboxylate hydrochloride.

  • Esterification Conditions:

    • Stirring with methanol.
    • Passing dry hydrogen chloride gas until saturation.
    • Room temperature reaction for 12 hours.
    • Precipitation by adding ether.
    • Filtration and drying to obtain the hydrochloride salt.
  • Subsequent Steps:

    • Dehydrochlorination to obtain methyl thiazolidine-4-carboxylate.
    • Oxidation using manganese dioxide in acetonitrile at 60–100°C for 24–72 hours.
    • Hydrolysis with 10% sodium hydroxide solution under reflux for 1 hour, followed by acidification to pH 3 with hydrochloric acid to precipitate thiazole-4-carboxylic acid.
  • Example Yields:

Step Product Yield (%) Conditions
Oxidation Methyl thiazole-4-carboxylate 73.6–80.8 80°C, 48–60 h, MnO2 in acetonitrile
Hydrolysis Thiazole-4-carboxylic acid Not specified Reflux 1 h, acidification pH 3

This multi-step process simplifies operations and reduces costs by using inexpensive raw materials and straightforward reaction conditions.

Analytical Data and Characterization

The products from these synthetic routes are typically characterized by:

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Reaction Time Yield (%) Notes
Acylation with Acetic Anhydride 1,3-Thiazolidin-4-carboxylic acid Acetic anhydride, ethanol, reflux 16 h Not specified Produces mixture of N-acyl and carboxylate salts; industrial scale feasible
Esterification & Hydrochloride Salt Formation L-cysteine hydrochloride, formaldehyde Methanol, dry HCl gas, MnO2 oxidation, NaOH hydrolysis 12 h + 24-72 h + 1 h 73.6–80.8 (oxidation step) Multi-step; cost-effective; uses cheap raw materials
Microwave-Assisted Synthesis (Related) Chloroacetic acid, thiourea Microwave irradiation, aqueous media 5 min ~83 Rapid, green method; adaptable to derivatives

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activity and influence cellular signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-methyl-1,3-thiazolidine-4-carboxamide HCl 1251923-95-1 Methyl C₈H₁₄ClN₂OS 222.73 Simple methyl substitution; hydrophilic due to HCl salt
N-(2,2,2-trifluoroethyl)-... HCl 1078162-94-3 Trifluoroethyl C₆H₉ClF₃N₂OS 250.66 Electron-withdrawing CF₃ group enhances stability and lipophilicity
N-cyclopropyl-N-methyl-... HCl 1251923-95-1 Cyclopropyl, Methyl C₈H₁₄ClN₂OS 222.73 Cyclopropyl adds steric hindrance; potential conformational rigidity
N-tert-butyl-... HCl 1251923-51-9 tert-Butyl C₉H₁₉ClN₂OS 238.78 Bulky tert-butyl group may improve metabolic stability
N-(3-methylbutan-2-yl)-... HCl 1306603-00-8 3-Methylbutan-2-yl C₉H₁₉ClN₂OS 238.78 Branched alkyl chain increases hydrophobicity

Biological Activity

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and research findings.

1. Chemical Structure and Properties

This compound features a thiazolidine ring structure, which is known for its biological versatility. The compound's molecular formula is C6H10N2O2SC_6H_{10}N_2O_2S, with a molecular weight of approximately 174.22 g/mol. The presence of the thiazolidine moiety contributes to its interaction with various biological targets.

The compound exhibits notable interactions with enzymes and proteins, influencing several biochemical pathways:

  • Enzyme Inhibition : this compound has been shown to inhibit proteases, impacting protein degradation processes. This inhibition occurs through binding to the active site of target enzymes, thus altering their catalytic activity.
  • Cell Signaling Modulation : Research indicates that this compound can modulate cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation affects gene expression and cellular responses, highlighting its potential in therapeutic applications.

3. Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines are approximately 2.57 µM and 7.26 µM respectively, indicating significant antiproliferative activity compared to standard drugs .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in MCF-7 cells, particularly at the pre-G1 phase. This effect is associated with an increase in early and late apoptosis rates, suggesting that it activates programmed cell death mechanisms .

The mechanism of action involves several key interactions:

  • Binding Affinity : this compound binds to specific biomolecules, including enzymes and transcription factors. This binding alters their activity and can lead to changes in metabolic pathways.
  • Gene Expression Regulation : By interacting with regulatory proteins, the compound can modulate transcriptional activity, thereby influencing gene expression patterns associated with cancer progression and metabolic disorders.

5. Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamideC6H10N2O2SC_6H_{10}N_2O_2SAnti-inflammatory effects; influences metabolic pathways
2-(1-aminoethyl)-N-cyclopropyl-N-methyl-1,3-thiazole-4-carboxamideC9H12N4O2SC_9H_{12}N_4O_2SEnhanced biological activity due to amino group addition
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamideC8H14N2O2SC_8H_{14}N_2O_2SPotentially altered pharmacokinetics due to propyl group

6. Case Studies

Recent studies have highlighted the therapeutic potential of thiazolidine derivatives:

  • Anticancer Studies : A study demonstrated that thiazole derivatives with similar structures exhibited significant cytotoxicity against MCF-7 and HepG2 cells. The most active derivative showed IC50 values comparable to those of established anticancer agents .
  • Metabolic Disorders : Investigations into thiazolidines have revealed their potential as anti-diabetic agents by inhibiting enzymes like α-amylase and α-glucosidase. This property suggests their utility in managing metabolic conditions such as diabetes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. Key steps include:

  • Reacting N-methyl glycine derivatives with thioamides or carbonyl compounds under acidic conditions.
  • Hydrochloride salt formation to improve solubility and stability, often achieved by treating the free base with HCl in ethanol or diethyl ether .
  • Critical parameters: Temperature (40–60°C), pH control (pH 3–5), and use of Lewis acid catalysts (e.g., ZnCl₂) to enhance reaction efficiency .
    • Data Table :
MethodYield (%)Reaction Time (h)Key Conditions
Cyclocondensation65–7512–24ZnCl₂, 50°C, pH 4.5
Hydrochloride Salt Prep>902–4HCl gas in anhydrous EtOH

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the thiazolidine ring structure and methyl/carboxamide substituents.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks .
  • HPLC : Used for purity assessment (e.g., USP methods with C18 columns, mobile phase: MeOH/buffer pH 4.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-methyl-1,3-thiazolidine-4-carboxamide derivatives?

  • Methodology :

  • Structural Analog Comparison : Compare activities of derivatives (e.g., N-cyclopropylmethyl or N-trifluoroethyl analogs) to isolate substituent effects .
  • Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
    • Data Table :
DerivativeIC₅₀ (μM) AntimicrobialIC₅₀ (μM) AnticancerNotes
N-Methyl (Parent)25 ± 350 ± 5Low solubility in water
N-Trifluoroethyl12 ± 230 ± 4Enhanced lipophilicity

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., alkyl, aryl, halogen groups) at the N-methyl or thiazolidine positions .
  • Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase or kinase enzymes) .
  • In Vivo/In Vitro Correlation : Validate computational predictions with enzymatic assays (e.g., MIC testing for antimicrobial activity) .

Data Contradiction Analysis

Q. Why do some studies report variable solubility profiles for this compound?

  • Analysis :

  • Salt Form vs. Free Base : Hydrochloride salts (e.g., sc-354396A) exhibit higher aqueous solubility (>10 mg/mL) compared to free bases (<1 mg/mL) due to ionic interactions .
  • Crystallinity : Amorphous forms (generated via spray drying) show improved dissolution rates over crystalline forms, impacting bioavailability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.